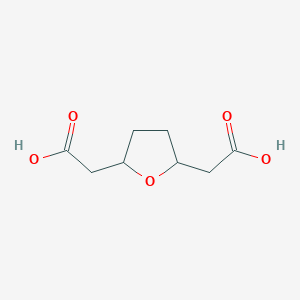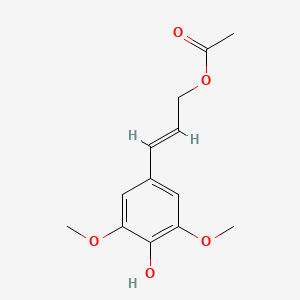
Sinapyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-sinapyl actetate is sinapyl acetate in which the configuration of the propenyl double bond is E. It is a dimethoxybenzene, a member of phenols and an acetate ester.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Antinociceptive Activities
- Sinapyl acetate, through its derivative sinapyl alcohol, has been observed to exhibit significant anti-inflammatory and antinociceptive effects. This is demonstrated by its ability to inhibit increased vascular permeability, reduce acute paw edema, and show potent analgesic activity in animal models. Moreover, sinapyl alcohol effectively inhibits the production of inflammatory markers like nitric oxide and tumor necrosis factor-alpha by macrophages (Choi et al., 2004).
Lignin Synthesis in Plants
- Sinapyl acetate plays a role in lignin synthesis in plants. Research shows that free radical coupling involving sinapyl acetate leads to the formation of novel tetrahydrofuran structures in lignins, as observed in Kenaf plants. These structures are important for understanding the natural acetylation in lignins and have implications for plant biology and agricultural sciences (Lu & Ralph, 2008).
Antioxidant and Antimicrobial Properties
- Derivatives of sinapyl acetate, like sinapic acid, display a range of biological activities. These include antioxidant, antimicrobial, anti-inflammatory, anticancer, and anti-anxiety effects. Such properties make them candidates for potential use in food processing, cosmetics, and pharmaceutical industries (Nićiforović & Abramovič, 2014).
Role in Traditional Medicine
- Sinapyl acetate derivatives, such as sinapine, have been investigated for their therapeutic potential in traditional medicine, particularly in the treatment of aging-related diseases and Alzheimer's. They have been found to inhibit acetylcholinesterase activity, suggesting potential benefits in neurodegenerative diseases (He et al., 2008).
Neuroprotective Effects
- Sinapic acid, a derivative of sinapyl acetate, has demonstrated neuroprotective effects in a mouse model of Alzheimer's disease. It alleviates symptoms like memory impairment and neuronal cell death, suggesting its potential therapeutic application in neurodegenerative disorders (Lee et al., 2012).
Biomimetic Oxidative Coupling
- Biomimetic oxidation studies involving sinapyl acetate provide insights into the structure and formation of lignin. These studies reveal how sinapyl acetate contributes to the formation of β-O-4 type structures in lignin, a crucial aspect of plant biology and biochemistry (Kishimoto et al., 2015).
Metabolic Disorder Research
- Research on sinapic acid indicates its potential in ameliorating metabolic disorders, particularly those induced by estrogen deficiency. It has shown positive effects on glucose and lipid metabolism, insulin resistance, and oxidative stress markers, which could have implications for the treatment of metabolic syndromes (Zych et al., 2018).
Eigenschaften
Produktname |
Sinapyl acetate |
|---|---|
Molekularformel |
C13H16O5 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enyl] acetate |
InChI |
InChI=1S/C13H16O5/c1-9(14)18-6-4-5-10-7-11(16-2)13(15)12(8-10)17-3/h4-5,7-8,15H,6H2,1-3H3/b5-4+ |
InChI-Schlüssel |
JMBAYAOTPDVMAE-SNAWJCMRSA-N |
Isomerische SMILES |
CC(=O)OC/C=C/C1=CC(=C(C(=C1)OC)O)OC |
Kanonische SMILES |
CC(=O)OCC=CC1=CC(=C(C(=C1)OC)O)OC |
Synonyme |
sinapyl acetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



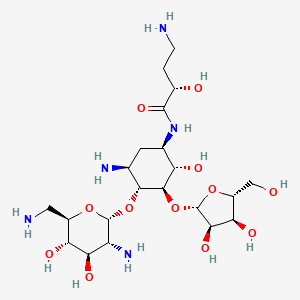
![2-Hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B1254689.png)
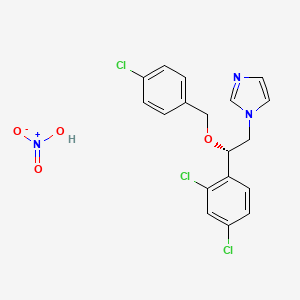
![(5R,6R)-3-[2-(aminomethylideneamino)ethylthio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1254691.png)
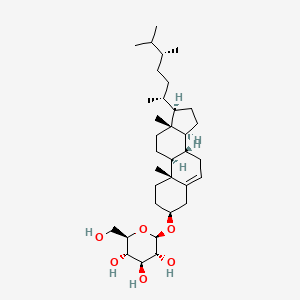
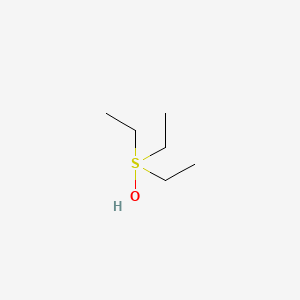
![2-Methoxy-4-[(2S)-3beta,4alpha-dimethyl-5alpha-(1,3-benzodioxole-5-yl)tetrahydrofuran-2alpha-yl]phenol](/img/structure/B1254698.png)
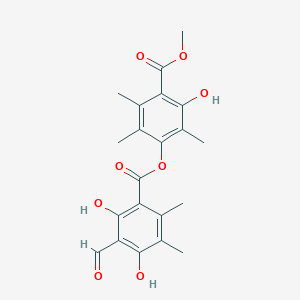
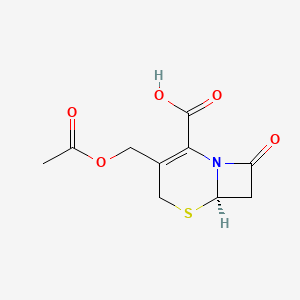
![(7R,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254704.png)
![2-[(1S,3R,4aR,10aR)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid](/img/structure/B1254707.png)
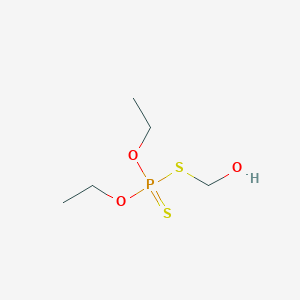
![2-[(2R,3S,4S,5R)-6-[(1R)-1-[(2S,5R,7S,8R)-2-[(2R,5S)-5-[(2R)-3-[(5S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B1254709.png)
